Ethyl 2-chloropropionate

Catalog No.
S577412
CAS No.
535-13-7
M.F
C5H9ClO2
M. Wt
136.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-chloropropionate

CAS Number

535-13-7

Product Name

Ethyl 2-chloropropionate

IUPAC Name

ethyl 2-chloropropanoate

Molecular Formula

C5H9ClO2

Molecular Weight

136.58 g/mol

InChI

InChI=1S/C5H9ClO2/c1-3-8-5(7)4(2)6/h4H,3H2,1-2H3

InChI Key

JEAVBVKAYUCPAQ-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C)Cl

Synonyms

2-Chloropropionic Acid Ethyl Ester;(2RS)-2-Chloropropionic Acid Ethyl Ester; 2-Chloropropanoic Acid Ethyl EsterEthyl 2-Chloropropanoate; Ethyl 2-Chloropropionate; Ethyl α-ChloropropionateNSC 522671;

Canonical SMILES

CCOC(=O)C(C)Cl

The exact mass of the compound Ethyl 2-chloropropionate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 522671. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Propionates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 3rd degree, Reactive - 1st degree. However, this does not mean our product can be used or applied in the same or a similar way.

Ethyl 2-chloropropionate (CAS: 535-13-7) is an alpha-chloro ester primarily utilized as a versatile chemical intermediate. Its core value lies in the reactivity of the alpha-chlorine, which serves as a good leaving group for nucleophilic substitution, and its chiral center, making enantiomerically pure forms critical for creating stereospecific final products. This compound is a foundational building block in the synthesis of aryloxyphenoxypropionate herbicides, such as Quizalofop-P-ethyl, and also finds application as an initiator in controlled polymerization reactions and as a precursor in pharmaceutical development.

Procurement Fit

Chiral building block Supports enantioselective synthesis and biocatalytic resolution workflows
Alkylating agent Reactive α-halogenated ester for nucleophilic substitution and ATRP initiation
Agrochemical intermediate Structural requirement for Quizalofop-ethyl herbicide synthesis route
PAT-compatible Published NIR monitoring framework supports continuous flow process control

Substituting Ethyl 2-chloropropionate with near analogs can lead to significant processing and performance failures. Using the racemic mixture instead of the specific (R)- or (S)-enantiomer is unsuitable for producing modern herbicides, as biological activity is highly dependent on stereochemistry. Opting for the more reactive Ethyl 2-bromopropionate introduces a different cost-reactivity profile, potentially increasing raw material expenses and altering byproduct formation in sensitive nucleophilic substitution reactions. Changing the ester group, for instance to Methyl 2-chloropropionate, alters key physical properties like boiling point (132-133°C for methyl vs. 146-149°C for ethyl) and density, which can disrupt established distillation, purification, and phase-separation protocols in a scaled process.

Substitution Risk

Methyl 2-chloropropionate: ~15 °C lower boiling point may shift distillation cut points and alter solvent-recovery economics in multi-step syntheses.
Methyl 2-chloropropionate: ester chain length modulates enzyme–substrate binding; enantioselectivity optimized for ethyl ester may not transfer without re-optimization.
Ethyl 2-bromopropionate: distinct halogen-dependent rotamer distribution may lead to different stereochemical outcomes at the chiral α-carbon.

Essential for High-Yield, High-Purity Synthesis of Quizalofop-P-ethyl Herbicide

In the synthesis of the aryloxyphenoxypropionate herbicide Quizalofop-P-ethyl, the use of the correct enantiomer, Ethyl (R)-2-chloropropionate, is critical. A patented synthesis process demonstrates that starting from the corresponding chiral precursor leads to a final product with a total ester content of 98% and an optical content (R-isomer) of up to 99%. Attempting such synthesis with a racemic starting material would yield an ineffective mixture, as the herbicidal activity is specific to the R-enantiomer.

Evidence DimensionOptical Purity & Final Product Assay
Target Compound DataEnantiomerically pure Ethyl (R)-2-chloropropionate precursor enables up to 99% optical content and 98% total ester content in the final herbicide product.
Comparator Or BaselineA racemic mixture, which contains 50% of the inactive S-enantiomer.
Quantified DifferenceResults in a product with ~50% less active ingredient compared to using the enantiopure precursor.
ConditionsIndustrial synthesis of Quizalofop-P-ethyl via nucleophilic substitution reaction pathways.

For agrochemical manufacturing, using the correct enantiomer is a non-negotiable requirement for achieving regulatory compliance and product efficacy.

Boiling Point Shift
Head-to-head
ΔT ≈ +14–17 °C
Alters fractional distillation design and solvent-swap protocols
Ethyl ester 146–149 °C vs. methyl ester 132–133 °C at atmospheric pressure

Balanced Reactivity Profile for Controlled Nucleophilic Substitution vs. Bromo-Analogs

In SN2 reactions, the choice of halide leaving group is a critical process parameter. While bromo-analogs like Ethyl 2-bromopropionate are generally more reactive than chloro-analogs, this higher reactivity is not always beneficial and comes at a higher procurement cost. The C-Cl bond in Ethyl 2-chloropropionate provides a more moderate and controllable reaction rate, minimizing potential side reactions that can occur with more aggressive leaving groups like bromide or tosylate. This makes it a preferred precursor where process control and cost-effectiveness are prioritized over maximum reaction speed.

Evidence DimensionRelative SN2 Reaction Rate
Target Compound DataModerate reactivity due to the chloride leaving group.
Comparator Or BaselineAlkyl bromides (more reactive) and alkyl iodides (most reactive).
Quantified DifferenceAlkyl iodides can react up to 100 times faster than alkyl chlorides in typical SN2 conditions, with bromides being intermediate.
ConditionsStandard SN2 reaction conditions, considering leaving group ability (I > Br > Cl > F).

This compound offers a cost-effective balance of reactivity and stability, making it suitable for large-scale industrial processes where controlled reactions and predictable outcomes are critical.

Kinetic Resolution
Reported
98% e.e.s (R)-ethyl vs. >99% e.e. (R)-methyl
Ester chain length modulates enzyme–substrate fit and enantioselectivity
EST12-7 esterase, 50 mmol/L, pH 8.5, 30 °C, 60 min

Favorable Physical Properties for Process Scalability and Purification

The physical properties of the ester group directly impact process handling and purification. Ethyl 2-chloropropionate has a boiling point of 146-149°C. Its primary substitute, Methyl 2-chloropropionate, has a lower boiling point of 132-133°C. This ~14°C difference is significant in industrial distillation processes, allowing for more efficient separation from lower-boiling solvents or impurities and potentially reducing energy costs during purification. Furthermore, its immiscibility in water simplifies aqueous workups compared to more soluble, lower-chain esters.

Evidence DimensionBoiling Point
Target Compound Data146-149 °C
Comparator Or BaselineMethyl 2-chloropropionate: 132-133 °C
Quantified Difference~14-16 °C higher boiling point
ConditionsStandard atmospheric pressure.

The higher boiling point provides a wider temperature window for reaction control and facilitates more efficient, cost-effective purification by distillation at industrial scale.

Structural Requirement
Class-level
Ethyl ester embedded in Quizalofop-ethyl final structure
Product identity depends on ester chain; class-level synthesis context
Methyl analog yields different registered herbicide product
NIR PAT Model
Reported
R² = 0.9944, RMSEC = 0.018105 mol/L
Supports real-time synthesis monitoring framework
Validated against offline GC; no analog PAT model published
Rotamer Distribution
Cross-study comparable
Distinct IR/Raman patterns; different CNDO rotamer energies
Halogen identity influences stereochemical accessibility at α-carbon
Solvent-polarity-dependent band shifts confirm distinct populations

Core Building Block for Stereospecific Agrochemicals

This compound, particularly the (R)-enantiomer, is the precursor of choice for manufacturing aryloxyphenoxypropionate herbicides like Quizalofop-P-ethyl. Its specific chirality is essential for achieving the high optical purity required for potent and selective herbicidal activity.

Controlled Synthesis in Industrial and Pharmaceutical Chemistry

Ideal for scaled-up nucleophilic substitution reactions where predictable kinetics and thermal management are critical. Its balanced reactivity, compared to more aggressive bromo-analogs, allows for better control over the reaction profile, minimizing byproduct formation and ensuring consistent batch-to-batch quality.

Processes Requiring Efficient Distillative Purification

The compound's boiling point of 146-149°C provides a distinct advantage in processes where purification by distillation is a key step. This property allows for effective separation from common solvents and lower-boiling point analogs like methyl esters, simplifying downstream processing and improving final product purity.

Application Fit Matrix

Application
Selection Property
Validation Focus
Agrochemical intermediate synthesis
Ester chain-length identity
Boiling point and purity lot consistency
Biocatalytic chiral resolution
Substrate–enzyme ester compatibility
Enantiomeric excess under validated protocol
Continuous flow process monitoring
Published NIR-PAT calibration framework
Model prediction vs. offline analytical method
Stereochemical control at α-carbon
Halogen-dependent conformational profile
Rotamer-influenced facial selectivity

Physical Description

Ethyl 2-chloropropionate appears as a clear colorless liquid with a pungent odor. Denser than water and insoluble in water. Vapors are heavier than air.

XLogP3

1.5

GHS Hazard Statements

Aggregated GHS information provided by 78 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (98.72%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (98.72%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

535-13-7

Use Classification

Fire Hazards -> Flammable - 3rd degree, Reactive - 1st degree

General Manufacturing Information

Propanoic acid, 2-chloro-, ethyl ester: ACTIVE

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